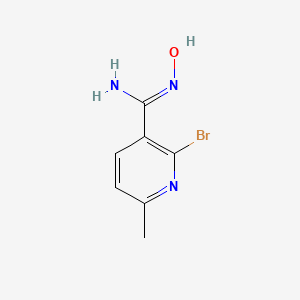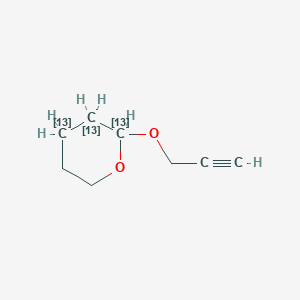
2-Amino-4,6-difluorobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,6-difluorobenzimidamide is a chemical compound that belongs to the class of benzimidamides This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzimidamide ring, along with an amino group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-difluorobenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4,6-trifluorobenzonitrile.
Amination: The nitrile group is converted to an amide group through a reaction with ammonia or an amine under suitable conditions.
Reduction: The resulting amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Fluorination: The final step involves the selective fluorination of the amine to introduce fluorine atoms at the 4 and 6 positions using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,6-difluorobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions include substituted benzimidamides, nitro derivatives, hydroxylamines, and various coupled products depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-Amino-4,6-difluorobenzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 2-Amino-4,6-difluorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,6-dihydroxybenzimidamide
- 2-Amino-4,6-dichlorobenzimidamide
- 2-Amino-4,6-dimethylbenzimidamide
Uniqueness
2-Amino-4,6-difluorobenzimidamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry and other applications.
Propriétés
Formule moléculaire |
C7H7F2N3 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
2-amino-4,6-difluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7F2N3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H3,11,12) |
Clé InChI |
IOMYSNILUFHQRN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)C(=N)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)


![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)

